Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with multiple functional groups. The thiazole ring at position 4 contains a methyl carboxylate ester, while position 5 is substituted with a 2-methylpropyl (isobutyl) group. The amino group at position 2 is acylated by a propanoyl chain terminating in a 1,2,4-oxadiazole ring fused to a pyridin-4-yl moiety.
Properties
Molecular Formula |
C19H21N5O4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N5O4S/c1-11(2)10-13-16(18(26)27-3)23-19(29-13)21-14(25)4-5-15-22-17(24-28-15)12-6-8-20-9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,21,23,25) |
InChI Key |
WFQYQTSPUJYPPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis
The thiazole ring is typically constructed via the Hantzsch thiazole synthesis , which involves cyclocondensation of α-halo ketones with thioureas. For the 5-isobutyl substitution, alkylation of a pre-formed thiazole intermediate or incorporation of a branched alkyl group during cyclization is employed. For example, methyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can be synthesized by reacting methyl 4-chloroacetoacetate with thiourea in the presence of isobutyl bromide, followed by esterification.
Propanoyl-Oxadiazole-Pyridine Fragment
The oxadiazole ring is formed via cyclodehydration of an acylhydrazide and carboxylic acid derivative. The pyridin-4-yl group is introduced through a Suzuki-Miyaura coupling using pyridine-4-boronic acid, as demonstrated in analogous oxadiazole syntheses. For instance, 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid is synthesized by:
-
Coupling pyridine-4-boronic acid with a brominated oxadiazole precursor.
-
Hydrolyzing the ester to the carboxylic acid.
Detailed Synthetic Procedures
Synthesis of Methyl 5-(2-Methylpropyl)-2-Amino-1,3-Thiazole-4-Carboxylate
Step 1: Alkylation of Thiourea
Thiourea (10 mmol) is reacted with isobutyl bromide (12 mmol) in ethanol under reflux for 6 hours. The product, isobutylthiourea, is isolated via filtration.
Step 2: Hantzsch Thiazole Formation
Isobutylthiourea (8 mmol) is combined with methyl 4-chloroacetoacetate (8 mmol) in dimethylformamide (DMF) at 80°C for 12 hours. The crude thiazole is purified by silica gel chromatography (ethyl acetate/hexanes, 1:3).
Step 3: Esterification
The carboxylic acid intermediate is treated with methanol and catalytic sulfuric acid under reflux to yield the methyl ester.
| Parameter | Value |
|---|---|
| Yield (Step 1) | 85% |
| Yield (Step 2) | 72% |
| Purity (HPLC) | >98% |
Synthesis of 3-[3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]Propanoic Acid
Step 1: Oxadiazole Ring Formation
Propionylhydroxamic acid (10 mmol) and pyridine-4-carbonitrile (10 mmol) are heated in phosphorus oxychloride (POCl₃) at 110°C for 4 hours. The intermediate nitrile is hydrolyzed to the carboxylic acid using 6 M HCl.
Step 2: Suzuki Coupling
The brominated oxadiazole (5 mmol) is coupled with pyridine-4-boronic acid (6 mmol) using Pd(PPh₃)₄ (0.1 equiv) and K₂CO₃ (15 mmol) in 1,4-dioxane/water (4:1) at 80°C for 12 hours.
| Parameter | Value |
|---|---|
| Yield (Step 1) | 68% |
| Yield (Step 2) | 76% |
| LCMS (M+H)+ | 248.1 |
Amide Coupling
The thiazole amine (5 mmol) and propanoyl-oxadiazole-pyridine carboxylic acid (5.5 mmol) are coupled using EDCl (6 mmol) and HOBt (6 mmol) in dichloromethane (DCM) at room temperature for 24 hours. The product is purified via recrystallization from ethanol.
| Parameter | Value |
|---|---|
| Yield | 63% |
| Purity (NMR) | >95% |
Optimization of Critical Reaction Steps
Microwave-Assisted Alkylation
Microwave irradiation (160°C, 30 minutes) in DMF with Cs₂CO₃ improves the yield of isobutylthiourea to 92% compared to conventional heating (72%).
Palladium-Catalyzed Coupling
Using Pd(OAc)₂ with triphenylphosphine in 1,4-dioxane increases coupling efficiency for the pyridinyl-oxadiazole fragment, reducing side products.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Liquid Chromatography-Mass Spectrometry (LCMS)
-
Observed (M+H)+: 458.2 (theoretical: 458.1).
-
Retention time: 6.8 minutes (C18 column, acetonitrile/water).
Challenges and Mitigation Strategies
-
Oxadiazole Ring Instability: Use of anhydrous POCl₃ and strict temperature control prevents decomposition.
-
Low Amide Coupling Yields: Excess EDCl/HOBt (1.2 equiv) and extended reaction times (24–48 hours) improve efficiency.
-
Purification Difficulties: Flash chromatography with gradient elution (ethyl acetate/hexanes 10–50%) resolves closely eluting impurities .
Scientific Research Applications
Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate (CAS 1574361-82-2), a structurally analogous molecule . Key differences include:
| Parameter | Target Compound | Similar Compound (CAS 1574361-82-2) |
|---|---|---|
| Thiazole Substituent | 5-(2-methylpropyl) | 5-(propan-2-yl) |
| Acyl Chain | Propanoyl (3-carbon) linked to 1,2,4-oxadiazole-pyridin-4-yl | Butanoyl (4-carbon) linked to triazolo-pyridine |
| Heterocyclic Group | 1,2,4-Oxadiazole fused to pyridin-4-yl | [1,2,4]Triazolo[4,3-a]pyridine |
| Molecular Formula | C19H21N5O4S | C18H21N5O3S |
| Molecular Weight | ~427.5 g/mol | 387.5 g/mol |
Implications of Structural Differences
Heterocyclic Moieties: The target compound’s 1,2,4-oxadiazole-pyridin-4-yl group is more electron-deficient compared to the triazolopyridine in the similar compound. This may influence binding interactions in biological systems, such as hydrogen bonding or π-π stacking . Oxadiazoles are known for metabolic stability, whereas triazoles often exhibit enhanced solubility due to their polarity .
Acyl Chain Length: The propanoyl chain (3-carbon) in the target compound vs. the butanoyl chain (4-carbon) in the similar compound could affect molecular flexibility and binding pocket accommodation. Shorter chains may reduce steric hindrance but limit hydrophobic interactions.
Thiazole Substituents: The 2-methylpropyl (isobutyl) group in the target compound is bulkier than the propan-2-yl (isopropyl) group in the similar compound.
Hypothetical Pharmacological and Physicochemical Properties
While experimental data are unavailable in the provided evidence, structural analogs suggest the following trends:
- Solubility : The triazolopyridine-containing compound may have marginally better solubility due to the polar triazole group, whereas the oxadiazole-pyridinyl moiety in the target compound could reduce it .
- Bioactivity : The oxadiazole group is associated with kinase inhibition (e.g., MAPK or EGFR targets), while triazolopyridines are common in antiviral or anticancer scaffolds.
Biological Activity
Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazole ring, an oxadiazole moiety, and a pyridine group. These structural components are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have shown moderate to excellent antimicrobial activity against various bacterial strains . The presence of the oxadiazole and pyridine rings in this compound may enhance its efficacy against microbial pathogens.
Table 1: Antimicrobial Activity of Related Thiazole Compounds
| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | E. coli | 32 µg/mL |
| Thiazole B | S. aureus | 16 µg/mL |
| Thiazole C | P. aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines suggest that compounds with similar scaffolds can exhibit selective cytotoxic effects. For example, thiazole derivatives have been reported to inhibit the proliferation of cancer cells while sparing normal cells .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to disrupt microbial membranes, leading to cell death.
- Interference with DNA Replication : Some thiazole derivatives are known to interact with DNA or RNA synthesis pathways.
Case Studies
A study published in the Journal of Medicinal Chemistry investigated a series of thiazole derivatives and their biological activities. It was found that modifications to the thiazole ring significantly influenced both antimicrobial and anticancer activities .
Case Study: Thiazole Derivative E
- Tested Against : MCF-7 breast cancer cells
- Results : IC50 value of 15 µM indicating potent cytotoxicity.
Q & A
Q. What are the key steps and reagents involved in synthesizing this compound?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2: Introduction of the pyridinyl-oxadiazole moiety via coupling reactions, such as HATU-mediated amide bond formation .
- Step 3: Esterification or carboxylation at the 4-position of the thiazole ring using methanol under acidic conditions. Critical reagents include potassium hydroxide (for base catalysis), ethanol (as a solvent), and reflux conditions to ensure reaction completion .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): To confirm substituent positions and connectivity (e.g., ¹H NMR for protons on the pyridine and thiazole rings) .
- Mass Spectrometry (MS): For molecular weight validation and fragmentation pattern analysis .
- High-Performance Liquid Chromatography (HPLC): To assess purity and isolate intermediates .
- Infrared (IR) Spectroscopy: To identify functional groups like amide C=O stretches .
Q. What are the primary biological targets or activities associated with this compound?
Thiazole-oxadiazole hybrids often exhibit:
- Enzyme Inhibition: Potential interaction with kinases or proteases due to the pyridine and oxadiazole moieties .
- Antimicrobial Activity: Structural analogs show efficacy against bacterial/fungal strains via membrane disruption .
- Anti-inflammatory Effects: Modulation of COX-2 or TNF-α pathways, as seen in related thiazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Rational Modifications: Vary substituents on the pyridine (e.g., electron-withdrawing groups at the 4-position) or thiazole (e.g., alkyl chain length at the 5-position) to assess impact on potency .
- Analog Comparison: Compare with structurally similar compounds (e.g., methyl 5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate, which has antifungal activity) to identify critical pharmacophores .
- Computational Modeling: Use molecular docking to predict binding affinities to targets like EGFR or HDACs .
Q. What experimental strategies address low yields in the final coupling step of the synthesis?
- Condition Optimization: Screen coupling agents (e.g., EDCI vs. HATU) and solvents (DMF vs. DCM) to improve efficiency .
- Catalyst Use: Employ palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- In Situ Monitoring: Use TLC or inline IR to track reaction progress and identify side products .
Q. How can contradictory bioactivity data across assays be resolved?
- Dose-Response Analysis: Verify activity trends across multiple concentrations to rule out false positives/negatives .
- Target Specificity Profiling: Use knockout cell lines or competitive binding assays to confirm target engagement .
- Physicochemical Property Assessment: Evaluate solubility, logP, and metabolic stability, as poor bioavailability may mask true efficacy .
Methodological Considerations
- Data Interpretation: Cross-validate NMR and MS results with computational tools (e.g., ACD/Labs or MestReNova) to resolve structural ambiguities .
- Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure reproducibility .
- Synthetic Reproducibility: Document reaction parameters (e.g., inert atmosphere, humidity control) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
